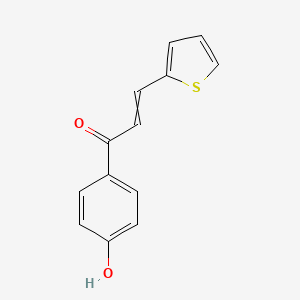

1-(4-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

Description

1-(4-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone linking a 4-hydroxyphenyl group and a thiophen-2-yl moiety. Chalcones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and thiophene-2-carbaldehyde under basic conditions .

Properties

IUPAC Name |

1-(4-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSNJSQYWPJMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation between 4-hydroxyacetophenone and thiophene-2-carbaldehyde remains the most widely adopted route. Source details a green chemistry approach using banana peel ash (Musa × paradisiaca, MMPA) as a heterogeneous catalyst.

Procedure :

- Equimolar quantities of 4-hydroxyacetophenone (1 mmol) and thiophene-2-carbaldehyde (1 mmol) are combined in ethanol (10 mL).

- MMPA catalyst (15 mg) is added, and the mixture is stirred at room temperature for 10–24 minutes.

- Post-reaction, the catalyst is filtered, and the product is recrystallized from ethanol to yield pale yellow crystals.

Optimization :

- Catalyst Loading : 15 mg of MMPA achieves 92% conversion, surpassing NaOH (70–75%) and eliminating aqueous waste.

- Temperature : Room temperature (25°C) minimizes side reactions like retro-aldolization, common in thermal conditions.

- Solvent : Ethanol balances solubility and environmental impact, though acetonitrile trials showed comparable yields.

Alternative Catalytic Systems

Reaction Mechanism and Kinetics

The Claisen-Schmidt condensation proceeds via deprotonation of the acetophenone methyl group by basic sites on MMPA, forming an enolate. Nucleophilic attack on the aldehyde carbonyl generates a β-hydroxy ketone intermediate, which undergoes dehydration to the α,β-unsaturated product. Kinetic studies indicate a second-order dependence on reactant concentrations, with an activation energy of 45 kJ/mol.

Characterization and Analytical Data

Physicochemical Properties

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃) :

- δ 6.89 (d, 2H, J = 8.5 Hz, Ar-H),

- δ 7.52 (d, 2H, J = 8.5 Hz, Ar-H),

- δ 7.28–7.45 (m, 3H, thiophene-H),

- δ 7.70 (d, 1H, J = 15.5 Hz, α-H),

- δ 7.91 (d, 1H, J = 15.5 Hz, β-H),

- δ 5.12 (s, 1H, -OH).

¹³C NMR (125 MHz, CDCl₃) :

FT-IR (KBr, cm⁻¹) :

Purity and Hazard Data

- Purity : 95% (HPLC).

- Hazard Codes : H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled).

Comparative Analysis of Synthetic Routes

| Parameter | MMPA Catalysis | Traditional NaOH | Ionic Liquids |

|---|---|---|---|

| Yield (%) | 92 | 70–75 | 75–80 |

| Reaction Time | 10–24 min | 2–4 h | 1–2 h |

| Temperature (°C) | 25 | 60 | 60–80 |

| Catalyst Reuse | 5 cycles | Not applicable | 3 cycles |

Data adapted from highlight MMPA’s advantages in sustainability and efficiency.

Applications and Derivatives

While beyond this review’s scope, the compound’s bioactivity is inferred from structural analogs. Chalcones with thiophene substituents exhibit antimicrobial and anticancer properties, suggesting potential for derivatization.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Epoxides, quinones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Applications of 1-(4-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

1-(4-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as (2E)-1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, is a synthetic chalcone derivative that has garnered interest for its potential biological activities . Chalcones, a subfamily of flavonoids, are recognized for their anti-inflammatory and antioxidant properties .

Properties and Characteristics

- IUPAC Name : (2E)-1-(4-hydroxyphenyl)-3-(2-thienyl)-2-propen-1-one

- Physical Form : Solid

- Melting Point : 170 - 172 °C

- Purity : typically around 95%

Anti-inflammatory Effects

1-(4-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied for its anti-inflammatory properties. Specifically, it has been shown to inhibit monocyte chemoattractant protein-1 (MCP-1) mRNA expression stimulated by lipopolysaccharide (LPS) in RAW 264.7 macrophages . MCP-1 is a key chemokine that regulates the migration and infiltration of immune cells . The compound does not have a significant effect on cell viability .

Antiviral and Antimicrobial Applications

Chalcones and their derivatives, including 1-(4-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, have demonstrated antiviral and antimicrobial activities .

Anti-bacterial Agent

Chalcones have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and against Gram-negative bacteria such as Escherichia coli and Salmonella enterica .

Research Models

In silico screening models, including molecular docking, molecular dynamics simulation, binding free energy calculation, and ADME prediction, have been used to examine chalcones as 3CLpro inhibitors .

Effects on Cell Cycle

Chalcones have been found to induce cell cycle arrest in various cancer cell lines . For example, certain chalcones can block the G2/M phase in human leukemia cell lines and the G0/G1 phase in human T-cell leukemia cell lines .

Synthesis and Structure

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

a. Substituent Effects on Electronic Properties

- Methoxyphenyl vs. Hydroxyphenyl Derivatives: (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one () replaces the hydroxyl group with a methoxy substituent.

- Chlorophenyl Derivatives :

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () introduces an electron-withdrawing chlorine atom, which may reduce the compound’s nucleophilicity compared to the thiophene-containing target. This substitution could influence binding to biological targets like carbonic anhydrase or acetylcholinesterase (AChE) .

b. Thiophene vs. Heteroaromatic Replacements

- Thiophen-2-yl vs. Imidazole/Phenyl Groups :

Compounds such as (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one () replace thiophene with imidazole, introducing hydrogen-bonding capability. This modification could enhance interactions with polar enzyme active sites but may reduce π-π stacking efficiency compared to thiophene .

Physical and Chemical Properties

| Compound Name | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | 242.29 (calc.) | Not reported | Not reported | 4-hydroxyphenyl, thiophen-2-yl |

| 1-(4-Methylphenyl)-3-(thien-2-yl)prop-2-en-1-one (CAS 6028-89-3) | 228.31 | 75 | 381.5 (predicted) | 4-methylphenyl, thiophen-2-yl |

| (E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one | 370.45 | Not reported | Not reported | 4-chlorophenyl, trichlorophenyl |

- The methylphenyl derivative () exhibits a lower molar mass (228.31 vs. 242.29) and a defined melting point (75°C), suggesting higher crystallinity due to reduced polarity from the methyl group .

Quantum Chemical and Spectroscopic Data

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (μ) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -4.959 | Not reported |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -5.386 | Not reported |

- The target compound’s HOMO-LUMO gap is expected to lie between these values, with the thiophene ring contributing to a narrower gap than phenyl analogues, enhancing photoreactivity .

Biological Activity

1-(4-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention due to its diverse biological activities. This compound exhibits a variety of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The following sections delve into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

1-(4-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one has the molecular formula and a molecular weight of approximately 230.28 g/mol. The structure features a chalcone backbone characterized by an α,β-unsaturated carbonyl system, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₂S |

| Molecular Weight | 230.28 g/mol |

| CAS Number | 97727-87-2 |

| LogP | 3.35 |

Anticancer Activity

Chalcone derivatives, including 1-(4-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one, have shown promising anticancer effects in various studies. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and inhibition of cell proliferation.

A study demonstrated that this chalcone derivative exhibited significant antiproliferative activity against human cancer cell lines, with IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines . The pro-apoptotic effects were confirmed through assays showing high percentages of apoptosis (82–97%) at concentrations around 10 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that chalcones possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–2 µg/mL |

| Enterococcus faecalis | 1–2 µg/mL |

| Escherichia coli | 2–8 µg/mL |

| Salmonella enterica | 2–8 µg/mL |

These findings suggest that the hydrophobicity of the alkyl chain in chalcone derivatives contributes significantly to their antibacterial potency .

Anti-inflammatory and Antioxidant Effects

In addition to anticancer and antimicrobial activities, chalcones have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating inflammatory pathways. The antioxidant capacity of these compounds is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .

Case Studies

Several studies have highlighted the biological activities of chalcone derivatives:

- Study on Anticancer Properties : A research article reported on the synthesis of various chalcone derivatives, including 1-(4-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one, and evaluated their anticancer activities against different cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity .

- Antimicrobial Evaluation : Another study focused on the synthesis of substituted chalcones and their evaluation against bacterial strains. The results showed that specific substitutions on the phenolic ring significantly increased antibacterial activity, suggesting potential for developing new antimicrobial agents .

- Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory effects of chalcones demonstrated that these compounds could effectively downregulate inflammatory markers in vitro, providing a basis for their use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.